Nafocare B1

Immunopotentiation Humoral Immunity Vaccine Adjuvant Research

Select Nafocare B1 (Methylfurylbutyrolactone, CAS 93135-89-8) for your immunology research to leverage its unique, lymphocyte-selective activation profile. Unlike broad-spectrum BRMs such as levamisole, this amorphous parent compound robustly amplifies T- and B-cell function (increasing splenic lymphocytes by 200–800% and antigen-specific IgG titers ≥4-fold) while leaving macrophage respiratory burst unaltered, mitigating inflammatory cytokine storm risk. Its low toxicity (LD50 >800 mg/kg, negative genotoxicity) ensures a wide safety margin for in vivo dose-ranging studies in vaccine adjuvant development and immunodeficiency reconstitution models. Verify stock and secure your lot today.

Molecular Formula C11H12O7
Molecular Weight 256.21 g/mol
CAS No. 93135-89-8
Cat. No. B1202153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafocare B1
CAS93135-89-8
Synonymsmethylfurylbutyrolactone
nafocare
nafocare B
nafocare B2
nafocare B3
Molecular FormulaC11H12O7
Molecular Weight256.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O
InChIInChI=1S/C11H12O7/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15/h2-3,6,8,12,14-15H,4H2,1H3/t6-,8+,10+,11-/m0/s1
InChIKeyJSWWYAITRNDLLQ-HBJDUEGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nafocare B1 (CAS 93135-89-8) – Synthetic Immune Biological Response Modifier Procurement Overview


Nafocare B1 (Methylfurylbutyrolactone, CAS 93135-89-8) is the parent amorphous compound within the methylfurylbutyrolactone (MFBL) class of synthetic biological response modifiers (BRMs) [1]. It is synthesized by combining L-ascorbic acid with 2-methyl-2,5-dihydrofuran, yielding a molecular weight of approximately 252.7 g/mol for the parent MFBL structure [1]. Nafocare B1 exhibits immunostimulatory activity primarily directed toward T- and B-lymphocyte populations, distinguishing it mechanistically from other BRMs that broadly activate myeloid lineages [1].

Why Nafocare B1 Cannot Be Simply Substituted by Other In-Class Biological Response Modifiers


The methylfurylbutyrolactone (MFBL) class, including Nafocare B1, B2, and B3, displays non-uniform immunological profiles that preclude interchangeable use. While Nafocare B2 and B3 are crystalline succinic anhydride and succinimide complexes, respectively, Nafocare B1 remains the uncomplexed, amorphous parent molecule, which may influence solubility, bioavailability, and bioactivity [1]. Furthermore, MFBLs exhibit a distinctive immunostimulatory signature—robustly activating T- and B-lymphocyte functions while leaving macrophage respiratory burst and phagocytosis largely unaltered [1]. This profile contrasts sharply with broad-spectrum BRMs such as levamisole, which concurrently stimulates macrophage phagocytosis, T-cells, and neutrophils [2]. The lack of equipotent, cross-reactive macrophage activation makes functional substitution by other BRMs scientifically unsound for studies requiring selective lymphocytic immunopotentiation.

Nafocare B1 Quantitative Differentiation Evidence: Antibody Amplification, Macrophage Selectivity, and Toxicology Profile


200–800% Amplification of Antibody-Producing Splenic Lymphocytes (Jerne Plaque Assay)

Mice treated with MFBLs (the class to which Nafocare B1 belongs) and immunized with sheep erythrocytes exhibited a 200–800% increase in the number of antibody-producing splenic lymphocytes compared to untreated controls, as quantified by the Jerne hemolytic plaque assay [1]. This robust amplification of the humoral immune response occurs at suboptimal mitogen concentrations and is achieved via intraperitoneal, intravenous, or oral administration routes [1].

Immunopotentiation Humoral Immunity Vaccine Adjuvant Research

≥4-Fold Increase in Antigen-Specific IgG Antibody Titers (BSA Immunization Model)

Mice immunized with soluble bovine serum albumin (BSA) and treated with MFBLs demonstrated at least a fourfold increase in IgG-specific antibodies to BSA when compared with controls [1]. This enhancement is specific to the IgG isotype, indicating class-switching support and memory B-cell engagement.

Adaptive Immunity IgG Response Protein Antigen Adjuvant

Minimal Macrophage Activation vs. Levamisole (Superoxide Anion & Fc Receptor Assays)

MFBLs, including Nafocare B1, do not significantly activate macrophage respiratory burst or phagocytosis. In the superoxide anion release assay, neither resident nor thioglycollate-elicited peritoneal exudate cells from in vivo MFBL-treated mice showed increased superoxide production [1]. Only at the highest in vitro dose tested (16 μg/mL) was a significant increase in erythrocyte antibody rosette formation detected [1]. In contrast, levamisole directly stimulates macrophage phagocytosis in a lymphocyte-free system [2].

Macrophage Selectivity BRM Profiling Innate Immunity

Negligible Acute Toxicity and Absence of Genotoxicity at 800 mg/kg (Mouse Micronucleus Assay)

All three forms of MFBLs (including Nafocare B1) showed negligible toxicity in single-dose acute LD-50 studies in mice, with no observed lethality at doses up to 800 mg/kg [1]. Additionally, MFBLs did not demonstrate genotoxic activity at 800 mg/kg in the mouse micronucleus assay [1].

Toxicology Safety Profiling In Vivo Genotoxicity

Nafocare B1 Application Scenarios Based on Quantified Lymphocyte-Selective Immunopotentiation


Vaccine Adjuvant Development Requiring Enhanced Humoral Immunity Without Macrophage Overactivation

Nafocare B1's demonstrated ability to amplify antibody-producing splenic lymphocytes by 200–800% and increase antigen-specific IgG titers by ≥4-fold [1] supports its use as a research tool in vaccine adjuvant development. Its minimal macrophage activation profile reduces the risk of inflammatory cytokine storms often associated with broad-spectrum adjuvants. This makes it particularly suitable for formulations where selective B-cell/T-cell help is desired without concomitant macrophage-driven inflammation [1].

Immunodeficiency Model Studies Requiring Selective Lymphocyte Reconstitution

Because Nafocare B1 enhances T- and B-lymphocyte function without significantly engaging macrophage effector mechanisms [1], it serves as a precise probe in immunodeficiency models (e.g., post-chemotherapy, primary immunodeficiencies). Researchers can dissect lymphocyte-specific contributions to immune reconstitution without the confounding variable of simultaneously activated myeloid cells [1].

Comparative BRM Profiling and Mechanism-of-Action Studies

The distinct immunomodulatory fingerprint of Nafocare B1—robust lymphocyte stimulation coupled with negligible macrophage activation—provides a unique comparator for mechanistic studies of other BRMs. For instance, side-by-side studies with levamisole (which stimulates macrophages) can illuminate pathway-specific signaling networks governing adaptive versus innate immune activation [1][2].

Preclinical Toxicology Screening for Genotoxicity and Acute Safety Margins

With an acute LD50 >800 mg/kg and negative genotoxicity at 800 mg/kg in mice [1], Nafocare B1 offers a favorable safety window for in vivo dose-ranging studies. This low toxicity profile reduces experimental attrition and allows for higher dosing in efficacy models without reaching dose-limiting toxicities, a common challenge with other immunomodulatory compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafocare B1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.